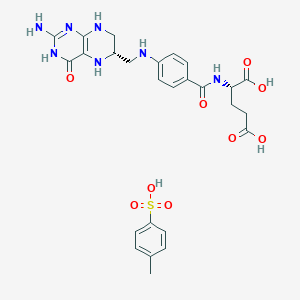
(6S)-Tetrahydrofolsäure p-Toluolsulfonatsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (6S)-tetrahydrofolic acid demonstrates the significance of chirality in biological activity. The stereospecific synthesis approach offers advantages for producing labeled compounds or analogs, highlighting its utility for therapeutic and nutritional uses (S. W. Bailey & J. Ayling, 1997).
Molecular Structure Analysis
The molecular structure of related compounds shows the importance of weak and strong hydrogen bonds in forming supramolecular chains, indicating how molecular interactions influence compound stability and behavior (J. Xiaofeng et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar sulfonate salts reveal insights into reaction mechanisms, such as thermolysis and catalyzed decomposition, which can inform the chemical behavior and stability of (6S)-tetrahydrofolic acid p-toluenesulfonate salt (S. Ito et al., 1979).
Physical Properties Analysis
The study on the degradation kinetics and pathways of fluorotelomer sulfonate highlights the importance of understanding the physical properties of sulfonate salts, including their stability under various conditions and their interaction with other substances (Xiaoli Yang et al., 2014).
Chemical Properties Analysis
The electrochemical synthesis of 5,6,7,8-tetrahydrofolic acid from folic acid sheds light on the chemical properties and potential synthesis routes for (6S)-tetrahydrofolic acid p-toluenesulfonate salt. This method demonstrates a scalable approach to obtaining tetrahydrofolates with high yield (S. Kwee & H. Lund, 1979).
Wissenschaftliche Forschungsanwendungen
Wirkstoffanalyse (API)
Diese Verbindung wird im Herstellungsprozess als Gegenion zur Salzbildung verwendet {svg_1}. Sie ist wichtig für die Quantifizierung von p-Toluolsulfonat-genotoxischen Verunreinigungen in einem pharmazeutischen Wirkstoff mittels HPLC-UV {svg_2}. Die Bestimmung von Linearität, Nachweisgrenze (LOD), Quantifizierungsgrenze (LOQ) und Wiederfindungsraten wird gezeigt {svg_3}.
Detektion von genotoxischen Verunreinigungen
p-Toluolsulfonate, die bei der Reaktion der Säure mit Methanol, Ethanol oder Propanol, die im Reaktionsweg verwendet werden, gebildet werden können, sind krebserregend {svg_4}. Daher müssen sie sowohl während des Prozesses als auch in der Endkontrolle des Arzneimittels genau überwacht und quantifiziert werden {svg_5}.
Ionenchromatographie (IC)-Methode
Die Bequemlichkeit und Genauigkeit eines Reagent-FreeTM IC (RFICTM)-Ansatzes wird zur Bestimmung von p-Toluolsulfonsäure in wasserunlöslichen Arzneimitteln unter Verwendung einer Online-Matrixeliminierung angewendet {svg_6}.
Hochleistungsflüssigchromatographie (HPLC)
HPLC ist eine der berichteten analytischen Methoden, die für p-Toluolsulfonsäure in Arzneimitteln verwendet wird {svg_7}.
Flüssigchromatographie-Massenspektrometrie (LC/MS)
LC/MS ist eine weitere berichtete analytische Methode, die für p-Toluolsulfonsäure in Arzneimitteln verwendet wird {svg_8}.
Kernmagnetresonanz (NMR)
NMR ist ebenfalls eine berichtete analytische Methode, die für p-Toluolsulfonsäure in Arzneimitteln verwendet wird {svg_9}.
Gaschromatographie (GC)
GC ist eine berichtete analytische Methode, die für p-Toluolsulfonsäure in Arzneimitteln verwendet wird {svg_10}.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDIVNSAGENPY-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

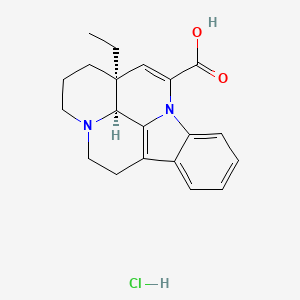
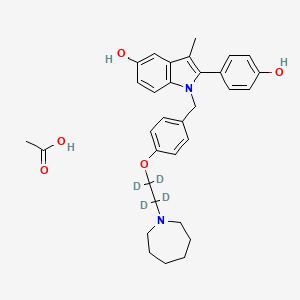
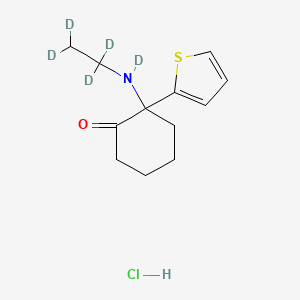



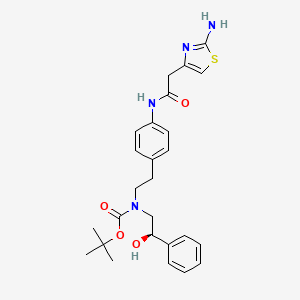
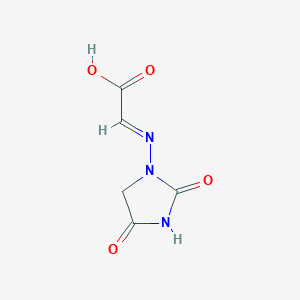
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

